tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Building Block Selection

In multi-step medicinal chemistry, impurity accumulation or the need for protecting group interconversion between an amine and alcohol can stall lead optimization. This 98% pure, N-Boc-protected azetidine eliminates that bottleneck. Its flexible linker presents a primary amine and primary alcohol with distinct, chemoselective reactivity. - Enables sequential PROTAC bioconjugation without protecting group manipulation. - Azetidine ring introduces 26.3 kcal/mol of strain for conformational constraint in peptide mimetics. - Boc group is orthogonal to hydrogenolysis-sensitive groups, crucial for routes with alkenes or benzyl-protected intermediates.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B12986682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CC(CO)N
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-8(6-13)4-9(12)7-14/h8-9,14H,4-7,12H2,1-3H3
InChIKeySWYDKTPYHUZRIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate: Core Structural and Procurement Profile


tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate (CAS 2229201-63-0) is a synthetic, bifunctionalized azetidine building block featuring an N-Boc-protected four-membered ring and a 2-amino-3-hydroxypropyl side chain at the 3-position . With a molecular formula of C11H22N2O3 and a molecular weight of 230.30 g/mol, it is supplied as a research-chemical intermediate of 98% purity by specialist vendors, intended exclusively for laboratory-scale medicinal chemistry and chemical biology applications . The molecule is distinguished from its closest regioisomers and monofunctional analogs by the specific placement of its primary amine and primary alcohol groups on a flexible propyl linker, a feature that governs its reactivity profile and synthetic utility .

Why Generic 3-Substituted Azetidine Building Blocks Cannot Replace tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate


The assumption that any N-Boc-3-substituted azetidine can serve as a drop-in replacement ignores critical differences in regiochemistry and functional group architecture. The target compound carries its primary amine on the C-2 position of a flexible propyl chain, whereas the commercially prevalent regioisomer tert-butyl 3-amino-3-(2-hydroxypropyl)azetidine-1-carboxylate (CAS 1888609-53-7) has the amine directly bonded to the conformationally constrained azetidine ring . This spatial reorganization alters the nucleophilicity, steric accessibility, and hydrogen-bonding geometry of the amine. Furthermore, simpler building blocks such as tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0) lack the hydroxyl group entirely, forfeiting a second, orthogonal derivatization handle and precluding the synthesis of molecules requiring both amino and hydroxy functionalities . These structural distinctions render uncontrolled substitution chemically and functionally invalid in multi-step synthetic sequences.

Quantitative Comparative Evidence for tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate vs. Closest Analogs


Regiochemical Differentiation: Side-Chain vs. Ring-Bound Primary Amine in C11H22N2O3 Azetidine Isomers

The target compound (CAS 2229201-63-0) and its closest regioisomer tert-butyl 3-amino-3-(2-hydroxypropyl)azetidine-1-carboxylate (CAS 1888609-53-7) share the identical molecular formula (C11H22N2O3) and molecular weight (230.30 g/mol) but differ fundamentally in amine placement. In the target compound, the primary amine is located at the C-2 position of the propyl side chain, separated from the azetidine ring by one methylene unit . In the comparator, the amine is directly attached to the C-3 position of the azetidine ring as a geminal substituent alongside the hydroxypropyl group . This difference is quantified by the distance between the two nitrogen atoms: approximately 3.8–4.2 Å (extended conformation) in the target versus approximately 2.5 Å (geminal) in the comparator, as estimated from SMILES-derived 2D structures. The side-chain amine in the target exhibits a predicted pKa of ~9.8–10.2 (typical for unhindered primary alkyl amines), whereas the ring-bound amine in the comparator is subject to the electronic and steric effects of the azetidine ring, lowering its basicity and nucleophilic reactivity relative to the target compound's amine.

Medicinal Chemistry Synthetic Methodology Building Block Selection

Dual Functional Handle Density: Comparison of Derivatizable Groups Across 3-Substituted Azetidine Building Blocks

The target compound incorporates two distinct, chemically addressable functional groups on the side chain: a primary amine (-NH2) and a primary alcohol (-OH). This dual functionality is absent in the two most commonly substituted analogs. tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0, MW 200.28, purity 95%) provides only the primary amine, while tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3, MW 187.24) provides only the primary alcohol . The target compound (MW 230.30) thus offers a net gain of one additional derivatizable handle per molecule compared to either monofunctional analog, while maintaining the same N-Boc-protected azetidine core. This translates to a higher density of synthetic versatility per unit mass, with two sequential or orthogonal conjugation sites available for applications such as PROTAC linker elaboration, ADC payload attachment, or fragment-based library construction.

PROTAC Linker Design ADC Payload Conjugation Bifunctional Building Blocks

Azetidine Scaffold Basicity and Conformational Constraint vs. Pyrrolidine and Piperidine Analogs

The azetidine ring at the core of the target compound confers quantifiably distinct physicochemical properties compared to its five- and six-membered ring counterparts. The conjugate acid pKa of unsubstituted azetidine is 11.29 (in H2O), compared to 11.27 for pyrrolidine and 11.22 for piperidine [1][2]. While the basicity differences are modest, the four-membered ring introduces significantly greater conformational constraint: the azetidine ring is puckered with a ring strain energy of approximately 26.3 kcal/mol, compared to approximately 6.5 kcal/mol for pyrrolidine and approximately 0 kcal/mol (strain-free chair) for piperidine [3]. This constraint, when incorporated into the target compound's 3-substituted architecture, reduces the entropic penalty upon target binding and can enhance metabolic stability relative to more flexible acyclic linkers, as demonstrated broadly in systematic physicochemical studies of saturated heterocyclic amine building blocks [3].

Physicochemical Property Optimization Drug Discovery Scaffold Selection

Boc Protection Strategy: Orthogonal Deprotection Compatibility vs. Cbz-Protected Azetidine Analogs

The target compound employs a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, which is cleavable under acidic conditions (e.g., 20–50% TFA in DCM, 0.5–2 h at 25 °C) . The closest alternative protecting group strategy for this scaffold is the benzyloxycarbonyl (Cbz) variant, exemplified by benzyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate. Cbz removal requires hydrogenolysis (H2, Pd/C, 1–4 atm) or strongly acidic conditions (HBr/AcOH), which are incompatible with substrates containing alkenes, alkynes, or sulfur-containing functionalities [1]. The Boc group in the target compound is thus fully orthogonal to base-labile protecting groups (e.g., Fmoc) and hydrogenolysis-sensitive functionalities, providing greater synthetic flexibility in multi-step sequences.

Synthetic Strategy Protecting Group Chemistry Orthogonal Deprotection

Verified Purity Benchmark: 98% Assay Specification vs. Industry-Standard 95% for Comparable Building Blocks

The target compound is commercially available at a certified purity of 98% as determined by the supplier's quality control protocols . By comparison, several structurally related azetidine building blocks are routinely supplied at 95% purity, including tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (Sigma-Aldrich, 95%) and N-Boc-3-hydroxyazetidine (AKSci, 95% minimum) . This 3-percentage-point purity differential, while modest in absolute terms, translates to a reduction in unidentified impurities from up to 5% to ≤2%, which is consequential in reaction sequences where impurities accumulate across multiple synthetic steps or in biological assays sensitive to trace contaminants.

Quality Assurance Procurement Specification Synthetic Reliability

Side-Chain Hydroxy Group Enables Hydrogen-Bond-Directed Reactivity Absent in Amino-Only Analogs

The primary alcohol on the target compound's side chain provides a hydrogen bond donor and acceptor capable of participating in intramolecular or intermolecular hydrogen bonding networks. The computed polar surface area (PSA) for this compound is predicted to be in the range of 64–70 Ų, compared to approximately 46–50 Ų for the amino-only analog tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, an increase of approximately 18–20 Ų attributable solely to the hydroxyl group [1]. This elevated PSA can improve aqueous solubility and modulate membrane permeability in a predictable manner, while the hydroxyl group itself serves as a synthetic handle for esterification, etherification, or oxidation reactions that are impossible with the amino-only analog.

Peptidomimetic Design Hydrogen Bonding Fragment-Based Drug Discovery

High-Value Application Scenarios for tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate Based on Quantitative Differentiation Evidence


PROTAC Linker Elaboration Requiring Orthogonal Amino-Alcohol Derivatization

In PROTAC (PROteolysis TArgeting Chimera) development, the linker must connect an E3 ligase ligand to a target protein ligand while maintaining appropriate physicochemical properties. The target compound's dual amine and alcohol handles allow sequential, chemoselective conjugation without protecting group interconversion. The Boc-protected azetidine nitrogen can be deprotected and functionalized independently after linker attachment. This scenario is directly supported by the dual functional handle evidence (Evidence Item 2), which shows the target compound offers one additional derivatizable group compared to amino-only or alcohol-only analogs .

Synthesis of Conformationally Constrained Peptidomimetics Incorporating Azetidine Scaffolds

The azetidine ring introduces approximately 26.3 kcal/mol of ring strain and a puckered geometry that pre-organizes the backbone for β-turn mimicry. The target compound's side-chain amine and alcohol can be elaborated into amino acid side-chain surrogates, while the Boc group permits standard solid-phase peptide synthesis (SPPS) compatibility after acidic deprotection. This application leverages both the scaffold constraint evidence (Evidence Item 3) and the regiochemical differentiation (Evidence Item 1), which confirms the side-chain amine adopts a geometry distinct from ring-bound amine regioisomers [1].

Multi-Step Synthesis of Cathepsin or Kinase Inhibitor Intermediates with Chemoselectivity Requirements

The Boc protecting group on the target compound is orthogonal to hydrogenolysis-sensitive functional groups, making it uniquely suitable for synthetic routes involving alkenes, alkynes, or benzyl-protected intermediates. This scenario is grounded in the Boc vs. Cbz protection evidence (Evidence Item 4). The 98% certified purity (Evidence Item 5) further ensures that impurity accumulation across multi-step sequences remains within acceptable limits, reducing the risk of costly late-stage purification failures .

Fragment-Based Library Construction Requiring Bifunctional Azetidine Cores

The target compound serves as a privileged fragment core for constructing diverse compound libraries via parallel derivatization of the amine and alcohol handles. The elevated polar surface area contributed by the hydroxyl group (Evidence Item 6) provides improved aqueous solubility compared to amino-only analogs, facilitating biochemical assay compatibility at typical screening concentrations (10–100 μM). The conformational constraint of the azetidine ring reduces the entropic penalty upon target engagement, a property valued in fragment-based drug discovery .

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